molecular formula C16H15BrO4 B13724748 3-Benzyloxy-4-bromo-5-ethoxybenzoic acid

3-Benzyloxy-4-bromo-5-ethoxybenzoic acid

Cat. No.: B13724748
M. Wt: 351.19 g/mol
InChI Key: LFNPBMGDMMTLIY-UHFFFAOYSA-N
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Description

3-Benzyloxy-4-bromo-5-ethoxybenzoic acid: is an organic compound with the molecular formula C16H15BrO4 It is a derivative of benzoic acid, characterized by the presence of benzyloxy, bromo, and ethoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Benzyloxy-4-bromo-5-ethoxybenzoic acid typically involves the following steps:

    Ethoxylation: The ethoxy group is introduced via an etherification reaction, often using ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3).

    Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl chloride (C6H5CH2Cl) and a suitable base.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy, bromo, or ethoxy groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme inhibition and protein-ligand interactions due to its structural similarity to biologically active compounds.

Medicine:

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-4-bromo-5-ethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 3-Benzyloxy-4-bromobenzoic acid
  • 4-Bromo-3-ethoxybenzoic acid
  • 3-Benzyloxy-5-ethoxybenzoic acid

Comparison:

  • Structural Differences: The presence and position of substituents (benzyloxy, bromo, ethoxy) on the benzene ring differentiate these compounds.
  • Chemical Properties: Variations in substituents lead to differences in reactivity, solubility, and stability.
  • Applications: Each compound may have unique applications based on its specific chemical properties, such as different roles in catalysis, drug development, or material science.

Properties

Molecular Formula

C16H15BrO4

Molecular Weight

351.19 g/mol

IUPAC Name

4-bromo-3-ethoxy-5-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H15BrO4/c1-2-20-13-8-12(16(18)19)9-14(15(13)17)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19)

InChI Key

LFNPBMGDMMTLIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)OCC2=CC=CC=C2)Br

Origin of Product

United States

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